molecular formula C11H21NO2 B11722951 propan-2-yl (2S)-1-(propan-2-yl)pyrrolidine-2-carboxylate

propan-2-yl (2S)-1-(propan-2-yl)pyrrolidine-2-carboxylate

Cat. No.: B11722951
M. Wt: 199.29 g/mol
InChI Key: GEZXXWSGDCCGQM-JTQLQIEISA-N
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Description

Propan-2-yl (2S)-1-(propan-2-yl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C11H21NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2S)-1-(propan-2-yl)pyrrolidine-2-carboxylate typically involves the esterification of pyrrolidine-2-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-1-(propan-2-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Propan-2-yl (2S)-1-(propan-2-yl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl (2S)-1-(propan-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrrolidine-2-carboxylic acid, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl pyrrolidine-2-carboxylate: A similar compound with slight structural differences.

    Propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

Propan-2-yl (2S)-1-(propan-2-yl)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

propan-2-yl (2S)-1-propan-2-ylpyrrolidine-2-carboxylate

InChI

InChI=1S/C11H21NO2/c1-8(2)12-7-5-6-10(12)11(13)14-9(3)4/h8-10H,5-7H2,1-4H3/t10-/m0/s1

InChI Key

GEZXXWSGDCCGQM-JTQLQIEISA-N

Isomeric SMILES

CC(C)N1CCC[C@H]1C(=O)OC(C)C

Canonical SMILES

CC(C)N1CCCC1C(=O)OC(C)C

Origin of Product

United States

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